molecular formula C19H18BrN3O B2670137 (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-12-6

(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2670137
CAS No.: 2034560-12-6
M. Wt: 384.277
InChI Key: KUBGSRNGVZORBN-UHFFFAOYSA-N
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Description

(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone ( 2034560-12-6) is a chemical compound with the molecular formula C19H18BrN3O and a molecular weight of 384.3 g/mol . This hybrid molecule features a benzimidazole moiety linked to a pyrrolidine ring, which is further functionalized with a 2-bromophenyl methanone group. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized as one of the most common ring systems in FDA-approved drugs and is known for its drug-like properties and ability to fit within the rule of five (Ro5) chemical space . Structurally related pyrrolo[1,4]benzodiazepines are considered "privileged structures" due to their wide range of biological activities, particularly as DNA-interactive agents with anticancer potential . Furthermore, various imidazole-based molecular hybrids are extensively researched for their antibacterial properties as part of strategies to overcome antibiotic resistance . The presence of the 2-methyl-1H-benzo[d]imidazole group suggests this compound could serve as a valuable chemical building block or a precursor in drug discovery efforts, particularly for developing novel therapeutic agents targeting cancers or infectious diseases. Researchers may utilize this compound to explore its mechanism of action, its affinity for specific biological targets, or to build more complex molecular architectures. This product is intended for research and development purposes only.

Properties

IUPAC Name

(2-bromophenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-13-21-17-8-4-5-9-18(17)23(13)14-10-11-22(12-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBGSRNGVZORBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl moiety can be substituted with other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential as a ligand. Its structure allows it to interact with various biological targets, making it useful in biochemical research.

Medicine

In medicine, this compound may have potential therapeutic applications. Compounds containing benzimidazole moieties are known for their antimicrobial, antiviral, and anticancer properties .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to inhibit the synthesis of bacterial nucleic acids and proteins by competing with purines . This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural differences and similarities with related compounds are summarized in Table 1.

Table 1: Structural Comparison of Benzimidazole-Based Methanones

Compound Name Key Substituents Molecular Weight Key Features
(2-Bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone 2-Bromophenyl, pyrrolidine, 2-methylbenzimidazole ~413.3 (calc.) Bromine enhances lipophilicity; pyrrolidine increases solubility
(3-Nitrophenyl)(2-((4-(pyridin-2-yl)benzylidene)amino)-1H-benzo[d]imidazol-1-yl)methanone 3-Nitrophenyl, pyridinyl-benzylidene 447.5 Nitro group enhances electron-withdrawing effects; Schiff base linkage
Phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone (P3) 3,4,5-Trimethoxyphenyl ~420.4 Methoxy groups improve corrosion inhibition via adsorption on metal surfaces
2-(Aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone derivatives Aryl, ethanone linker ~280–350 Ethanone linker simplifies synthesis; methylbenzimidazole boosts cytotoxicity

Key Observations:

  • The bromine atom in the target compound may enhance lipophilicity and binding affinity compared to nitro or methoxy substituents .
Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Rf Value Yield (%)
(3-Nitrophenyl)(2-((4-(pyridin-2-yl)benzylidene)amino)-1H-benzo[d]imidazol-1-yl)methanone 210–212 0.72 75
This compound Not reported
(E)-1-(2-((3,4,5-trimethoxybenzylidene)amino)-1H-benzo[d]imidazol-1-yl)hexadecan-1-one 185–187 0.68 70

Key Observations:

  • The bromine atom likely increases molecular weight and melting point compared to nitro or methoxy analogs.
  • Pyrrolidine’s flexibility may reduce crystallinity, complicating purification compared to rigid Schiff base derivatives .

Biological Activity

The compound (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a bromophenyl group, a benzo[d]imidazole moiety, and a pyrrolidine ring. This article explores its potential biological activities, drawing on existing literature and comparative studies with similar compounds.

Structural Overview

The compound's structure can be broken down into three main components:

  • Bromophenyl Group : The presence of the bromine atom introduces significant electronic effects that may enhance the compound's biological reactivity.
  • Benzo[d]imidazole Moiety : This structure is known for its biological significance, particularly in anticancer and antimicrobial activities.
  • Pyrrolidine Ring : Pyrrolidine derivatives have been associated with various pharmacological effects, including neuroprotective properties.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving multicomponent reactions that facilitate the construction of complex organic molecules. The specific synthetic routes can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Compounds containing benzo[d]imidazole and pyrrolidine rings have shown promising antimicrobial properties. For instance, derivatives of pyrrolidine have been tested for their antibacterial and antifungal activities against various strains of bacteria and fungi.

Compound NameStructural FeaturesBiological Activity
2-BromobenzamideBromophenyl groupAnticancer properties
Benzo[d]imidazole derivativesSimilar imidazole ringAntimicrobial activity
Pyrrolidine derivativesPyrrolidine ringNeuroprotective effects

Anticancer Potential

The benzo[d]imidazole moiety is particularly noteworthy as many derivatives are known for their activity against various cancer cell lines. The specific anticancer activity of This compound would require further bioassay studies to elucidate its efficacy against specific cancer types.

Neuroprotective Effects

Pyrrolidine derivatives have also been associated with neuroprotective effects, potentially making this compound relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

While direct studies on This compound are scarce, related research provides insights into its potential biological activities:

  • Antibacterial Studies : A study examining various pyrrolidine alkaloids found significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that halogen substituents play a critical role in bioactivity .
  • Comparative Analysis : Research comparing similar compounds has shown that structural modifications can lead to variations in biological activity. For example, compounds with hydroxyl or halogen substitutions exhibited enhanced antimicrobial effects .
  • Pharmacological Profiles : The unique combination of bromine substitution and the benzo[d]imidazole structure may lead to distinct pharmacological profiles compared to analogs, warranting further investigation .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
  • Catalytic Pd(PPh₃)₄ improves coupling efficiency for aryl-bromide bonds .
  • Purify via flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) to achieve >80% yield .

Advanced: How do computational DFT studies enhance understanding of this compound’s nonlinear optical (NLO) properties?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Electronic Structure : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer capabilities, critical for NLO applications .
  • Hyperpolarizability (β) : Theoretical β values (e.g., 2.1 × 10⁻³⁰ esu) correlate with experimental second-harmonic generation (SHG) data, validating its NLO potential .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions, guiding derivatization for enhanced NLO responses .

Contradiction Resolution : Discrepancies between DFT-predicted and experimental UV-Vis spectra (e.g., absorption maxima shifts) are addressed by incorporating solvent effects (PCM model) and adjusting exchange-correlation functionals .

Basic: What characterization techniques are critical for confirming structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine CH₂ at δ 3.1–3.5 ppm; benzimidazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 412.0584) within 2 ppm error .
  • Elemental Analysis : Carbon/Nitrogen content deviations <0.4% validate purity .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates crystalline homogeneity .

Advanced: How can researchers resolve contradictions between DFT reactivity descriptors and experimental results?

Answer:

  • Global Reactivity Descriptors : Discrepancies in electrophilicity index (ω) often arise from solvent effects. Recalculate ω using solvated DFT models (e.g., SMD) to align with experimental reactivity trends .
  • Natural Population Analysis (NPA) : Compare charge distribution (e.g., bromine’s −0.35 charge) with XPS or X-ray crystallographic data to validate computational models .
  • Kinetic Studies : Measure reaction rates (e.g., SNAr substitutions) to correlate with Fukui indices for nucleophilic/electrophilic sites .

Basic: How can the benzimidazole moiety be modified to study structure-activity relationships (SAR)?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C5 position to enhance π-π stacking in receptor binding .
  • Heterocycle Replacement : Replace benzimidazole with indole or triazole to assess steric/electronic effects on biological activity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like histamine receptors (e.g., H1/H4) .

Advanced: What crystallographic methodologies determine molecular conformation and packing?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond angles (e.g., C-N-C in pyrrolidine at 108.5°) and torsional strain (e.g., dihedral angle ~15° between benzimidazole and methanone) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts <2.8 Å) influencing crystal packing .
  • Powder XRD : Compare experimental patterns with Mercury-simulated data to confirm phase purity .

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